Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

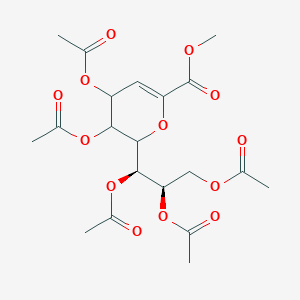

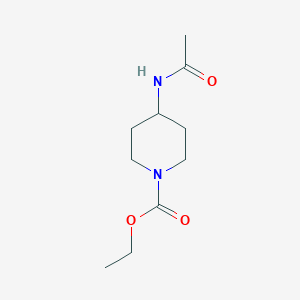

“Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate”, commonly known as MPAGDN, is a vital compound in the biomedical field . It exhibits immense significance in the synthesis and advancement of pharmaceuticals targeting a myriad of diseases . The molecular weight of this compound is 474.41 and the molecular formula is C20H26O13 .

Molecular Structure Analysis

The molecular structure of MPAGDN is represented by the formula C20H26O13 . The exact structural configuration isn’t provided in the search results, but it’s known that the compound has several acetyl groups attached to it, as indicated by its name.Physical And Chemical Properties Analysis

MPAGDN appears as an oil and is soluble in chloroform and dichloromethane . It’s typically stored at -20° C .Scientific Research Applications

Synthesis and Application in Hydrogenation Products : This compound was synthesized from KDN methyl ester and applied in hydrogenation processes to yield high-yield derivatives. These derivatives were analyzed using MS, elemental analysis, NMR data, and presented at an international carbohydrate symposium (Sun et al., 1997).

Novel Practical Synthesis Methods : A practical synthesis of the compound and its C-4 nitrogen-modified derivatives was achieved, demonstrating a three-step process with high overall yield (Sun et al., 1999).

Synthesis of Glycosidic Galacturonates : The compound was used in the synthesis of C-Glycosidic galacturonates, showing potential as glycosyl acceptors in various reactions. This research involved exploring protecting group manipulations and resulted in products suitable for glycosylation reactions (Vogel et al., 2005).

Application in Tetrazolyl Derivative Synthesis : This compound was used in the synthesis of Tetrazolyl derivatives of 3-Deoxy-D-glycero-D-galacto-2-onulosonic Acid (KDN), providing S- and N-glycosides applicable in O-glycosylation and C-glycosylations (Nakamura et al., 1993).

Bromohydroxylation Investigations : The compound was involved in bromohydroxylation studies of N-acetylneuraminic acid derivatives, contributing to the development of a range of new glycosyl donors. This research highlighted the importance of solvent composition, reaction temperature, and stereoelectronic nature of substituents in halohydroxylation reactions (Itzstein, 2001).

properties

IUPAC Name |

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3/t14?,16-,17?,18-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLDDVLWELZUJX-VKTWBHRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H](C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102602604 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)